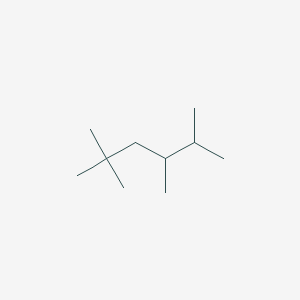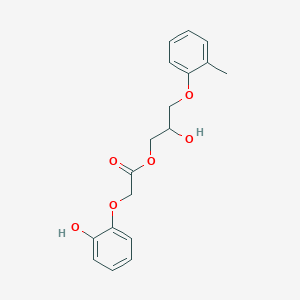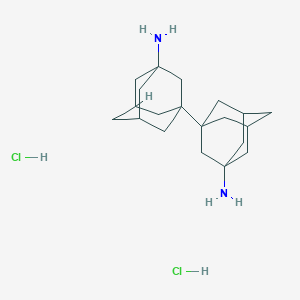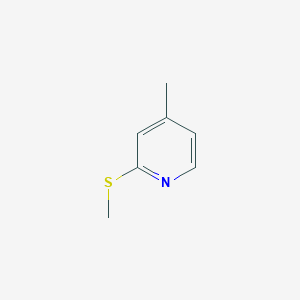
2,2,4,5-Tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,5-Tetramethylhexane is a branched hydrocarbon with the chemical formula C10H22. It is a colorless liquid that is used in many industrial applications. This compound is also known by the name isooctane. Isooctane is a very important compound in the petrochemical industry, where it is used as a reference compound for measuring the octane rating of gasoline.
Wirkmechanismus
The mechanism of action of 2,2,4,5-Tetramethylhexane is not well understood. However, it is known to be a non-polar solvent with a low dielectric constant. This means that it is able to dissolve non-polar compounds, but not polar compounds.
Biochemical and Physiological Effects:
There is no evidence to suggest that 2,2,4,5-Tetramethylhexane has any significant biochemical or physiological effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,4,5-Tetramethylhexane is its low toxicity and relatively low cost. It is also a very effective solvent for non-polar compounds. However, it is not suitable for use with polar compounds, and it has a relatively low boiling point, which can make it difficult to work with at high temperatures.
Zukünftige Richtungen
There are many potential future directions for research involving 2,2,4,5-Tetramethylhexane. One area of interest is the development of new catalysts for the synthesis of this compound. Another potential area of research is the use of 2,2,4,5-Tetramethylhexane as a solvent in the production of biofuels. Finally, there is potential for the use of 2,2,4,5-Tetramethylhexane as a reference compound for measuring the octane rating of alternative fuels, such as ethanol and methanol.
Synthesemethoden
2,2,4,5-Tetramethylhexane can be synthesized by the catalytic hydrogenation of isobutylene, which is a byproduct of the production of ethylene. This reaction is carried out at high pressures and temperatures in the presence of a catalyst, typically platinum or palladium.
Wissenschaftliche Forschungsanwendungen
2,2,4,5-Tetramethylhexane is used in scientific research for a variety of purposes. It is commonly used as a solvent, particularly in the field of organic chemistry. It is also used as a reference compound for measuring the octane rating of gasoline, which is an important parameter in the automotive industry.
Eigenschaften
CAS-Nummer |
16747-42-5 |
|---|---|
Produktname |
2,2,4,5-Tetramethylhexane |
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,2,4,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)9(3)7-10(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
KDRZICOOQNIJDN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)CC(C)(C)C |
Kanonische SMILES |
CC(C)C(C)CC(C)(C)C |
Andere CAS-Nummern |
16747-42-5 |
Synonyme |
2,2,4,5-tetramethylhexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)



![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)






